Levocabastine

Histamine H1 receptor Binding affinity In vitro pharmacology

Levocabastine is a potent, selective H1-receptor antagonist (Ki=62.5 nM) and the only topical antihistamine with high-affinity NTR2 blockade (Ki=17 nM)—a unique dual pharmacology absent in azelastine or olopatadine. Its exceptionally slow H1 dissociation rate, 10-minute onset, and 35–40 hr half-life make it the definitive active comparator for allergic conjunctivitis/rhinitis studies and an essential tool compound for neurotensin receptor research. With an 81% reduction in sneezing episodes in placebo-controlled trials and a well-characterized pediatric safety profile, this compound delivers reproducible, translational outcomes for acute interventional models. Procure ≥98% purity Levocabastine to benchmark novel antiallergic agents with confidence.

Molecular Formula C26H29FN2O2
Molecular Weight 420.5 g/mol
CAS No. 79516-68-0
Cat. No. B1674950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevocabastine
CAS79516-68-0
Synonyms1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin
Molecular FormulaC26H29FN2O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
InChIInChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1
InChIKeyZCGOMHNNNFPNMX-YHYDXASRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.47e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levocabastine (CAS 79516-68-0) Procurement Guide: H1 Antagonist and NTR2 Antagonist for Allergic Conjunctivitis and Rhinitis Research


Levocabastine (CAS 79516-68-0) is a potent and selective histamine H1-receptor antagonist with a Ki of 62.5 nM for H1 receptors, and is also a high-affinity antagonist of the neurotensin receptor subtype 2 (NTR2) with a Ki of 17 nM [1]. Developed as a topical ophthalmic and intranasal agent, it is indicated for the treatment of allergic conjunctivitis and allergic rhinitis [2]. Its pharmacokinetic profile includes a terminal half-life of 35-40 hours, enabling convenient twice-daily dosing [3].

Why Levocabastine (CAS 79516-68-0) Cannot Be Simply Substituted with Other Topical Antihistamines


Levocabastine's unique dual pharmacology—potent H1 antagonism coupled with high-affinity NTR2 blockade—distinguishes it from other topical antihistamines, which lack this specific neurotensin receptor interaction . Its exceptionally slow dissociation rate from H1 receptors [1] and its demonstrated ability to reduce inflammatory cell influx [2] may confer a longer duration of action and distinct anti-inflammatory profile compared to agents like azelastine or olopatadine. Furthermore, its specific pharmacokinetic handling and established safety profile in pediatric populations [3] make direct substitution with in-class alternatives potentially inadequate for achieving the same therapeutic outcomes in specific research or clinical contexts.

Quantitative Differentiation of Levocabastine (CAS 79516-68-0) vs. Key Topical Antihistamine Comparators


H1 Receptor Binding Affinity: Levocabastine vs. Azelastine and Olopatadine

Levocabastine demonstrates a histamine H1 receptor binding affinity (Ki = 62.5 nM) that is 50-fold less potent than azelastine (Ki = 1.26 nM) but 1.5-fold more potent than olopatadine (Ki = 41.1 nM) [1][2][3]. This intermediate potency may be relevant for applications requiring a less profound acute receptor blockade or a different kinetic profile.

Histamine H1 receptor Binding affinity In vitro pharmacology

Selectivity Profile: H1 vs. H2/H3 Receptors

Levocabastine exhibits high selectivity for the histamine H1 receptor over H2 and H3 receptors (Kis = 23,500 nM and 1,937 nM, respectively), representing a 376-fold and 31-fold selectivity margin . This selectivity profile is comparable to azelastine (126-fold over H3) and ketotifen (759-fold over H2; 1,923-fold over H3) [1], indicating that levocabastine is among the more selective agents in its class.

Receptor selectivity H1 antagonist Off-target effects

Onset of Action: Levocabastine Eye Drops vs. Placebo

Levocabastine 0.05% eye drops demonstrated a statistically significant reduction in histamine-induced ocular inflammation compared to placebo, with an onset of action observed within 10 minutes of administration [1]. This rapid effect is crucial for acute symptom relief in allergic conjunctivitis models.

Onset of action Allergic conjunctivitis Clinical efficacy

Nasal Symptom Reduction: Levocabastine vs. Placebo

Intranasal levocabastine significantly reduced histamine-induced sneezes by 81% (p < 0.0001) and nasal secretion weight by 62% (p < 0.001) compared with placebo [1]. This quantitative efficacy data supports its use as a positive control or investigational agent in rhinitis models.

Allergic rhinitis Symptom relief Nasal spray

Pediatric Efficacy: Levocabastine in Allergic Conjunctivitis

In a clinical study of children with allergic conjunctivitis, global assessments rated levocabastine treatment as 'good' or 'excellent' in 81% of patients under 12 years and 82% of those over 12 years after 2 weeks of therapy [1]. This demonstrates consistent and high efficacy in a pediatric population, a demographic for which many antihistamines have limited data.

Pediatric Allergic conjunctivitis Clinical efficacy

Comparative Efficacy: Levocabastine vs. Sodium Cromoglycate and Terfenadine

A review of comparative clinical trials indicates that topical levocabastine is at least as effective as topical sodium cromoglycate and the oral antihistamine terfenadine for treating seasonal allergic rhinoconjunctivitis, even on days with high pollen counts (≥ 50 pollen particles/m³) [1]. This positions levocabastine as a viable, non-inferior alternative to these established therapies.

Comparative efficacy Allergic rhinoconjunctivitis Clinical trial

Optimal Research and Procurement Applications for Levocabastine (CAS 79516-68-0)


In Vivo Models of Allergic Conjunctivitis Requiring Rapid Onset of Action

Levocabastine's proven onset of action within 10 minutes [1] makes it an ideal candidate for acute interventional studies in animal models of allergic conjunctivitis, where rapid symptom reversal is a key endpoint.

Pediatric Allergic Rhinitis and Conjunctivitis Studies

Given its well-documented efficacy and tolerability in children [2], levocabastine is the preferred topical antihistamine for clinical trials or observational studies involving pediatric populations, ensuring both scientific validity and subject safety.

Investigations into Neurotensin Receptor (NTR2) Antagonism

As a high-affinity NTR2 antagonist (Ki = 17 nM) , levocabastine serves as a valuable tool compound for researchers studying the role of neurotensin in allergy, inflammation, and potentially other physiological processes, offering a unique pharmacology not found in other topical antihistamines.

Comparative Efficacy Trials Against New Chemical Entities (NCEs)

With a robust body of placebo-controlled data showing an 81% reduction in sneezes [3] and non-inferiority to sodium cromoglycate and terfenadine [4], levocabastine provides a reliable and well-characterized active comparator for benchmarking the efficacy of novel antiallergic agents.

Technical Documentation Hub

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